Ethyl 3-hydroxydodecanoate Ethyl 3-hydroxydodecanoate Ethyl 3-hydroxydodecanoate belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Ethyl 3-hydroxydodecanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ethyl 3-hydroxydodecanoate has been primarily detected in urine. Within the cell, ethyl 3-hydroxydodecanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Ethyl 3-hydroxydodecanoate exists in all eukaryotes, ranging from yeast to humans.
Brand Name: Vulcanchem
CAS No.: 183613-15-2
VCID: VC7954233
InChI: InChI=1S/C14H28O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h13,15H,3-12H2,1-2H3
SMILES: CCCCCCCCCC(CC(=O)OCC)O
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol

Ethyl 3-hydroxydodecanoate

CAS No.: 183613-15-2

Cat. No.: VC7954233

Molecular Formula: C14H28O3

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxydodecanoate - 183613-15-2

Specification

CAS No. 183613-15-2
Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
IUPAC Name ethyl 3-hydroxydodecanoate
Standard InChI InChI=1S/C14H28O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h13,15H,3-12H2,1-2H3
Standard InChI Key CQLRIUYMQWJYSR-UHFFFAOYSA-N
SMILES CCCCCCCCCC(CC(=O)OCC)O
Canonical SMILES CCCCCCCCCC(CC(=O)OCC)O

Introduction

Structural and Molecular Characteristics

Crystallographic and Spectroscopic Data

X-ray crystallographic data for ethyl 3-hydroxydodecanoate remains unreported, but molecular modeling based on analogous compounds predicts a staggered conformation with intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups . Gas chromatography–mass spectrometry (GC-MS) analyses using non-polar polydimethyl siloxane columns report a retention index (RI) of 1743, aiding in its identification in complex mixtures . Nuclear magnetic resonance (NMR) spectral predictions indicate characteristic signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methylene groups adjacent to the ester (δ 2.3–2.5 ppm), and ethyl ester protons (δ 1.2–1.3 ppm and δ 4.1–4.2 ppm) .

Synthetic Methodologies

Reformatsky Reaction: A High-Yield Pathway

The most efficient synthesis of ethyl 3-hydroxydodecanoate involves the Reformatsky reaction, which couples a dodecanal precursor with ethyl bromoacetate in the presence of zinc metal. Optimized conditions include refluxing tetrahydrofuran (THF) at 66°C for 1 minute, achieving a 94% yield . The reaction mechanism proceeds via zinc enolate formation, followed by nucleophilic attack on the aldehyde and subsequent protonation (Figure 1).

Reaction Conditions

  • Solvent: Tetrahydrofuran (200 mL)

  • Catalyst: Zinc granules (6.5 g, 0.1 mol)

  • Reactants: Dodecanal (0.1 mol), ethyl bromoacetate (0.2 mol)

  • Workup: Hexane extraction, aqueous washes (H₂O, HCl), drying (Na₂SO₄) .

Alternative Synthetic Routes

While the Reformatsky method dominates, enzymatic esterification using lipases offers an eco-friendly alternative. For example, Candida antarctica lipase B catalyzes the transesterification of 3-hydroxydodecanoic acid with ethanol in non-aqueous media, though yields remain suboptimal (≤70%) compared to traditional methods .

Physicochemical Properties

Thermal Stability and Phase Behavior

Ethyl 3-hydroxydodecanoate exhibits a boiling point of approximately 359°C at atmospheric pressure, extrapolated from analogous tridecanoate derivatives . Differential scanning calorimetry (DSC) of similar compounds reveals glass transition temperatures near -20°C, suggesting that the ethyl ester remains a supercooled liquid under standard conditions .

Solubility and Partition Coefficients

The compound is sparingly soluble in water (log P = 3.83) but miscible with organic solvents such as hexane, ethyl acetate, and dichloromethane . Its hydrophobicity aligns with the Hansen solubility parameters (δD = 16.5 MPa¹/², δP = 4.3 MPa¹/², δH = 6.1 MPa¹/²), predicting compatibility with non-polar polymers .

Applications in Industry and Research

Flavor and Fragrance Chemistry

Ethyl 3-hydroxydodecanoate contributes to the aroma profiles of fermented beverages. In Australian Cabernet Sauvignon wines, it is detected as a minor metabolite, imparting subtle fruity and waxy notes . Its concentration correlates with yeast strain selection and fermentation temperature, suggesting utility in controlled flavor modulation .

Analytical and Characterization Techniques

Chromatographic Profiling

GC-MS analysis using a 5% phenyl-polydimethyl siloxane column (30 m × 0.25 mm × 0.25 µm) effectively separates ethyl 3-hydroxydodecanoate from complex matrices, with electron ionization (70 eV) producing characteristic fragments at m/z 71 (C₄H₇O₂⁺) and m/z 157 (C₁₀H₂₁O⁺) .

Spectroscopic Identification

Fourier-transform infrared spectroscopy (FTIR) reveals prominent absorption bands at 3450 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester C=O), and 1170 cm⁻¹ (C-O ester) . These signatures facilitate non-destructive quality control in industrial settings.

Future Directions and Research Gaps

Despite advances in synthesis and characterization, critical gaps persist:

  • Enantioselective Synthesis: Current methods produce racemic mixtures. Asymmetric catalysis could yield enantiopure forms for pharmaceutical applications.

  • Environmental Impact: Biodegradation pathways remain unstudied, necessitating ecotoxicological assessments.

  • Biosynthetic Pathways: Elucidating its role in microbial metabolisms could enable bioengineered production.

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